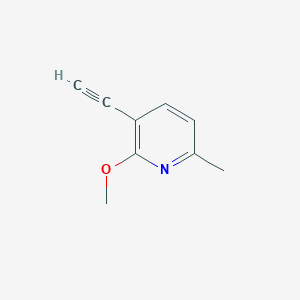

3-Ethynyl-2-methoxy-6-methylpyridine

Description

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

3-ethynyl-2-methoxy-6-methylpyridine |

InChI |

InChI=1S/C9H9NO/c1-4-8-6-5-7(2)10-9(8)11-3/h1,5-6H,2-3H3 |

InChI Key |

KXYWDHWEMOKLSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C#C)OC |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Materials :

- 2-bromo-6-methylpyridine

- Ethynyl derivatives (e.g., m-ethynylanisole)

- Catalysts :

- Palladium(0) complex (e.g., tetrakis(triphenylphosphine)palladium(0))

- Copper(I) iodide

- Reaction Conditions :

- Solvent: Dimethylformamide (DMF)

- Base: Triethylamine

- Temperature: Ambient or slightly elevated (~55°C)

- Steps :

- Combine 2-bromo-6-methylpyridine with the alkyne in DMF.

- Add palladium and copper catalysts.

- Stir the mixture under nitrogen atmosphere.

- Purify the product via column chromatography.

Yield:

The reaction typically yields over 60%, with optimization reaching up to 93% under ambient conditions.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is another approach for generating alkynes, which can then be coupled to pyridine derivatives.

Procedure:

- Starting Materials :

- 3-methoxyanisole

- Reaction Steps :

- Convert the starting material into an alkyne intermediate using classical Corey-Fuchs conditions.

- Couple this intermediate with 2-bromo-6-methylpyridine under Sonogashira conditions.

Yield:

This method provides an overall yield of approximately 66% for the alkyne intermediate, which can then be converted into this compound.

Direct Alkyne Substitution

An alternative strategy involves direct substitution of an ethynyl group onto a halogenated pyridine derivative.

Procedure:

- Starting Materials :

- Pyridinyl trifluoromethanesulfonate (intermediate)

- Reaction Conditions :

- Piperidine as a base

- Solvent: Toluene

- Temperature: ~40°C

- Steps :

- React trifluoromethanesulfonate with acetylene derivatives under controlled conditions.

- Remove any protecting groups from acetylene intermediates to yield the final product.

Yield:

This process achieves high molar yields (>90%) and avoids hazardous reagents like tungsten-based catalysts.

Comparative Table of Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages |

|---|---|---|---|---|

| Sonogashira Coupling | 2-bromo-6-methylpyridine | Pd(0), Cu(I), DMF, triethylamine | 60–93 | High selectivity, scalable |

| Corey-Fuchs Reaction | 3-methoxyanisole | Classical Corey-Fuchs reagents | ~66 | Efficient generation of alkyne intermediates |

| Direct Alkyne Substitution | Pyridinyl trifluoromethanesulfonate | Piperidine, Toluene | >90 | Avoids hazardous catalysts |

Notes on Optimization

- Catalyst Selection : The choice of palladium complex and copper salt significantly impacts yield and reaction time in Sonogashira coupling.

- Temperature Control : Elevated temperatures (~55°C) improve conversion rates but may lead to side reactions.

- Purification Challenges : Column chromatography is often required due to potential formation of undesired by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

3-Ethynyl-2-methoxy-6-methylpyridine serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in the design of new compounds.

Reactions Overview

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Ethynyl group can be oxidized to form carbonyl compounds. | Potassium permanganate, chromium trioxide | Aldehydes or ketones |

| Reduction | The pyridine ring can be reduced to form piperidine derivatives. | Palladium on carbon, lithium aluminum hydride | Piperidine derivatives |

| Substitution | Methoxy and methyl groups can participate in nucleophilic substitutions. | Amines, thiols with sodium hydride | Various substituted pyridine derivatives |

Biological Applications

Pharmacological Potential

Research indicates that this compound may have potential pharmacological properties. It is being explored for its ability to act as a bioactive compound, which could lead to the development of new therapeutic agents.

Case Study: Gallstone Dissolution

In a study comparing this compound with methyl-tertiary butyl ether (MTBE), it was found that the compound exhibited superior efficacy in dissolving cholesterol gallstones. In vitro tests showed that it achieved higher dissolution rates compared to MTBE at various time intervals, indicating its potential for medical applications in gallstone treatment .

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals and materials. Its unique structural features enable it to be incorporated into various industrial processes, enhancing the properties of end products.

Research Insights

Recent studies have highlighted the compound's role in synthesizing other biologically active molecules. For instance, its utility in developing derivatives for use as GPCR (G protein-coupled receptor) allosteric modulators has been noted, showcasing its importance in drug discovery .

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methoxy-6-methylpyridine depends on its specific applicationThe ethynyl group can participate in π-π interactions, while the methoxy and methyl groups can influence the compound’s electronic properties and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key features of 3-Ethynyl-2-methoxy-6-methylpyridine with related compounds:

Physicochemical Properties

- Lipophilicity (LogP) :

- Solubility :

Research Findings and Key Distinctions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.